molecular formula C9H10N2O4 B2836794 Methyl 3-(methylamino)-2-nitrobenzoate CAS No. 1504570-51-7

Methyl 3-(methylamino)-2-nitrobenzoate

Cat. No. B2836794
CAS RN: 1504570-51-7
M. Wt: 210.189
InChI Key: IHALJOWCNQTJDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, a protocol for the synthesis of ketamine, which involves the use of a hydroxy ketone intermediate, has been developed . This process involves several steps including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement . Similar methods could potentially be applied to the synthesis of “Methyl 3-(methylamino)-2-nitrobenzoate”.


Molecular Structure Analysis

The molecular structure of related compounds such as “Methyl 3-(methylamino)propanoate” has been reported . The InChI code for this compound is “1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3” and the InChI key is "NGNUXOCKVMKGQL-UHFFFAOYSA-N" . Similar methods could be used to determine the structure of “this compound”.


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the protodeboronation of alkyl boronic esters has been reported . This process involves a radical approach and results in the formal anti-Markovnikov alkene hydromethylation . Similar reactions could potentially occur with “this compound”.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “Methyl 3-(methylamino)propanoate” is reported to be a liquid at room temperature . Similar methods could be used to determine the physical and chemical properties of “this compound”.

Mechanism of Action

The exact mechanism of action of Methyl 3-(methylamino)-2-nitrobenzoate is not fully understood. However, it has been proposed that it reacts with nitric oxide to form a fluorescent product, which can be detected using fluorescence spectroscopy. It has also been suggested that it may act as a nitric oxide scavenger, which can reduce the levels of nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide in the body. It has also been shown to reduce the levels of nitric oxide in the brain, which can have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 3-(methylamino)-2-nitrobenzoate has several advantages and limitations for lab experiments. One of the advantages is that it is a fluorescent probe, which can be used for the detection of nitric oxide in biological systems. It is also relatively easy to synthesize, and the yield can be improved by optimizing the reaction conditions. One of the limitations is that it may react with other compounds in biological systems, which can affect its specificity for nitric oxide detection.

Future Directions

There are several future directions for the research and development of Methyl 3-(methylamino)-2-nitrobenzoate. One direction is to explore its potential applications in the diagnosis and treatment of diseases, such as cancer and neurodegenerative disorders. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. Finally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorescent probe that can be used for the detection of nitric oxide in biological systems. It has also been shown to have biochemical and physiological effects in various biological systems. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.

Synthesis Methods

Methyl 3-(methylamino)-2-nitrobenzoate can be synthesized using various methods, such as the reaction of 3-nitrobenzoic acid with methylamine in the presence of an acid catalyst. Another method involves the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with methylamine. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reactants.

Scientific Research Applications

Methyl 3-(methylamino)-2-nitrobenzoate has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a precursor for the synthesis of other compounds, such as 3-(methylamino)-2-nitrobenzoic acid, which has been shown to have antitumor activity.

properties

IUPAC Name

methyl 3-(methylamino)-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-7-5-3-4-6(9(12)15-2)8(7)11(13)14/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHALJOWCNQTJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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